

# Synthesis of Butylammonium Iodide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Butylammonium

Cat. No.: B8472290

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An In-depth Guide to the Synthesis, Purification, and Characterization of **Butylammonium Iodide** for Research Applications in Materials Science and Drug Development.

This technical guide provides a comprehensive overview of the synthesis of n-**butylammonium** iodide (BAI), a crucial precursor in the development of advanced materials, particularly in the field of perovskite-based optoelectronics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and workflow visualizations to ensure the reproducible synthesis of high-purity BAI.

## Introduction

n-**Butylammonium** iodide is a primary ammonium salt that has garnered significant attention for its role as an organic spacer cation in the formation of two-dimensional (2D) and quasi-2D perovskite structures. These layered perovskites exhibit enhanced stability and tunable optoelectronic properties compared to their three-dimensional (3D) counterparts, making them promising materials for next-generation solar cells and light-emitting diodes (LEDs). In the context of drug development, organic ammonium halides can serve as counterions for active pharmaceutical ingredients or as key intermediates in the synthesis of more complex molecules. The precise control over the purity and character of BAI is therefore paramount for achieving desired material properties and reaction outcomes.

## Synthesis of n-Butylammonium Iodide

The most common and straightforward method for synthesizing n-**butylammonium** iodide is through an acid-base neutralization reaction between n-butylamine and hydroiodic acid. This reaction is typically performed in a suitable solvent and at a controlled temperature to manage the exothermic nature of the reaction.

## Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is presented in Table 1.

Compound	Formula	Molecular Weight ( g/mol )	Melting Point (°C)	CAS Number
n-Butylamine	C <sub>4</sub> H <sub>11</sub> N	73.14	-49	109-73-9
Hydroiodic Acid (57% in water)	HI	127.91	-51	10034-85-2
n-Butylammonium Iodide	C <sub>4</sub> H <sub>12</sub> IN	201.05	173	36945-08-1[1]

## Experimental Protocol

This protocol is based on established procedures for the synthesis of similar alkylammonium halides, such as methylammonium iodide, and is adapted for the synthesis of n-**butylammonium** iodide.[2]

Materials:

- n-Butylamine (≥99%)
- Hydroiodic acid (57 wt% in water)
- Ethanol (anhydrous)
- Diethyl ether (anhydrous)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Büchner funnel and filter paper
- Vacuum desiccator

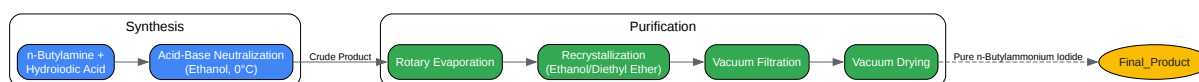
Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of n-butylamine in 100 mL of anhydrous ethanol.
- **Acid Addition:** Cool the flask in an ice bath to 0 °C. Slowly add a stoichiometric equivalent of hydroiodic acid (57 wt% in water) dropwise from a dropping funnel while stirring vigorously. The addition should be carried out over a period of 1-2 hours to control the exothermic reaction and prevent excessive temperature increase.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
- **Solvent Removal:** Remove the ice bath and allow the flask to warm to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator at approximately 50 °C until a white crystalline solid is obtained.
- **Purification by Recrystallization:**
  - Dissolve the crude solid in a minimal amount of hot anhydrous ethanol.
  - Slowly add anhydrous diethyl ether to the hot solution until it becomes slightly cloudy.

- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate further crystallization.
- Collect the white crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold, anhydrous diethyl ether.
- Drying: Dry the purified n-**butylammonium** iodide crystals under vacuum in a desiccator for at least 24 hours.

## Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of n-**butylammonium** iodide.



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A flowchart of the synthesis and purification process for n-**butylammonium** iodide.

## Characterization

The purity and identity of the synthesized n-**butylammonium** iodide should be confirmed using various analytical techniques.

## Expected Characterization Data

The following table summarizes the expected characterization data for high-purity n-**butylammonium** iodide.

Technique	Expected Results
Appearance	White crystalline solid
Melting Point	173 °C[1]
Purity (Typical)	>99%
<sup>1</sup> H NMR	Consistent with the structure of n-butylammonium iodide. Expected peaks for the butyl chain protons and the ammonium protons.
FTIR	Characteristic peaks for N-H stretching and bending, C-H stretching, and C-N stretching.

## Safety and Handling

- n-Butylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
- Hydroiodic Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.
- n-**Butylammonium** Iodide: May cause skin, eye, and respiratory irritation.

All synthesis and handling procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

## Conclusion

This guide provides a detailed and practical framework for the synthesis, purification, and characterization of high-purity n-**butylammonium** iodide for research purposes. By following the outlined protocols and safety precautions, researchers can reliably produce this essential precursor for advanced materials and chemical synthesis, ensuring the quality and reproducibility of their experimental work.

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## References

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